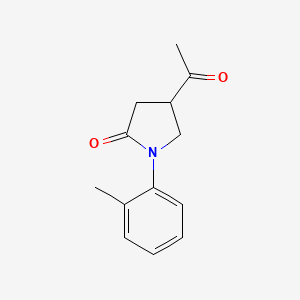
4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one, also known as 4'-Methyl-α-pyrrolidinohexanophenone (MPHP), is a synthetic designer drug that belongs to the cathinone class. It is a potent stimulant that has gained popularity among recreational drug users. However, this substance has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Scientific Research Applications
Stereoselective Synthesis
4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one has been utilized in the stereoselective synthesis of highly functionalized pyrrolidines. Devi and Perumal (2006) demonstrated a four-component reaction that efficiently produces ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1 H -pyrrole-3-carboxylates stereoselectively. This process is achieved via a tandem Mannich-substitution-acetylation-aldol sequence of reactions (Devi & Perumal, 2006).
Molecular Docking and Antithrombin Activity
Enantiomerically pure pyrrolidine derivatives, synthesized with high enantiomeric excess, have shown potential antithrombin activity. Ayan et al. (2013) conducted comprehensive molecular docking studies indicating the potential of these derivatives as thrombin inhibitors (Ayan et al., 2013).
Anti-Cancer and Anti-Inflammatory Applications
Zulfiqar et al. (2021) explored the anti-cancer and anti-inflammatory properties of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP). This compound, prepared through a new protocol, showed high anti-inflammatory activity and significant inhibition of cancer cell lines, suggesting its potential application in anti-inflammatory treatments and as an anticancer drug (Zulfiqar et al., 2021).
DNA Binding Studies
Pyrrolidine carbamate nucleic acids, synthesized via an efficient solid-phase synthesis, are important for DNA binding studies. The process involves the attachment of nucleobases to the ring nitrogen of protected 4-aminopyrrolidines through an acetyl linker, providing insight into nucleic acid interactions and potential therapeutic applications (Meena & Kumar, 2003).
Synthesis of Anticancer Agents
The synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives, which are potent PI3K inhibitors, has shown significant activity against breast and colon cancer cell lines. Muralidharan, Alagumuthu, and Iyer (2017) highlighted the potential of these compounds in the treatment of various cancers due to their effective binding and inhibitory action on PI3K (Muralidharan et al., 2017).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-acetyl-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-5-3-4-6-12(9)14-8-11(10(2)15)7-13(14)16/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQIRMVBVCKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

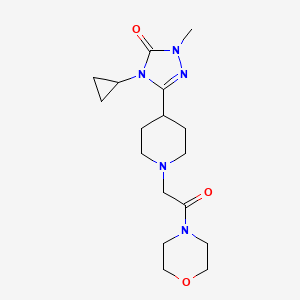
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)


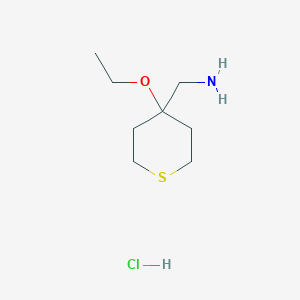
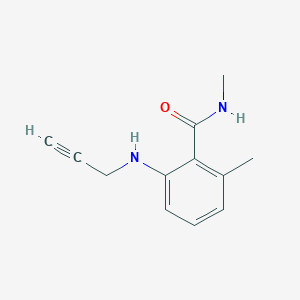
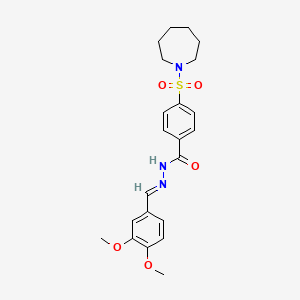
![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)
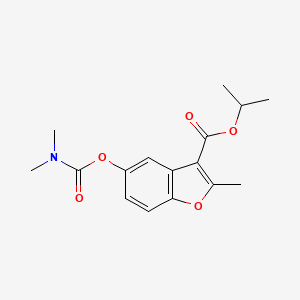
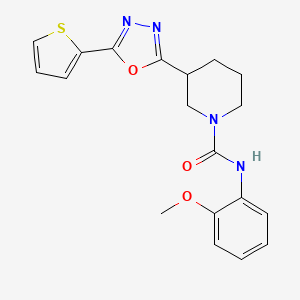
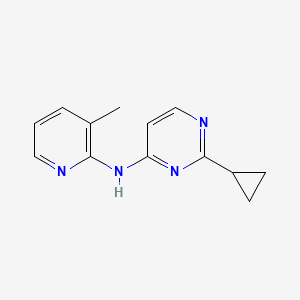
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
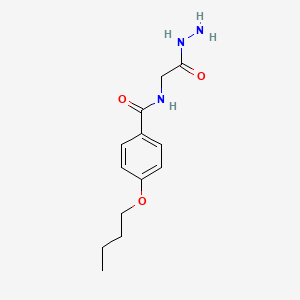
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)